
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a thiadiazole group, which is known for its various biological activities .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the indole and thiadiazole groups. Indoles are nucleophilic at the C3 position and can undergo electrophilic substitution . Thiadiazoles can react with electrophiles at the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiadiazole and acetamide groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
- Heterocycle Synthesis for Pest Control : A study highlighted the synthesis of various heterocycles, including thiadiazole derivatives, to evaluate their insecticidal potential against pests such as the cotton leafworm, Spodoptera littoralis. These compounds, derived from thiadiazole moieties, demonstrate significant interest in developing new pest control agents (Fadda et al., 2017).
Anticancer Research
- Novel Anticancer Agents : Research into thiadiazole derivatives has shown promising results in anticancer activity. Compounds incorporating the thiadiazole moiety have been synthesized and evaluated for their efficacy against various cancer cell lines, indicating potential therapeutic applications (Acar Çevik et al., 2020). Another study synthesized imidazothiadiazole analogs with demonstrated cytotoxicity against breast cancer cell lines, supporting the exploration of thiadiazole-containing compounds for cancer treatment (Abu-Melha, 2021).
Antimicrobial and Antibacterial Agents
- Development of Antibacterial Agents : The synthesis and evaluation of novel thiadiazole derivatives have shown significant antibacterial activity, offering a potential pathway for the development of new antibacterial drugs. Such studies underscore the utility of thiadiazole and related compounds in addressing microbial resistance (Borad et al., 2015).
Antiviral Research
- Exploration of Antiviral Agents : Benzothiazole derivatives with a 1,3,4-thiadiazole moiety have been synthesized and assessed for their antiviral properties, particularly against tobacco mosaic virus (TMV). This research indicates the potential of such compounds in developing antiviral therapies, highlighting the versatile applications of thiadiazole derivatives in medicinal chemistry (Tang et al., 2019).
Optoelectronic Applications
- Thiazole-based Polythiophenes for Optoelectronics : The study on thiazole-containing monomers for the synthesis of conducting polymers has implications for optoelectronic devices. These findings reveal the potential of such compounds in electronics and photonics, demonstrating the broad research applications of thiadiazole derivatives (Camurlu & Guven, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c1-3-20-9-13(11-7-5-6-8-12(11)20)23-10-14(21)17-15-18-19-16(24-15)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRVLXTUZTBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
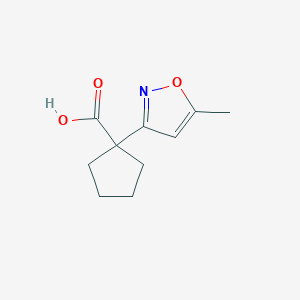
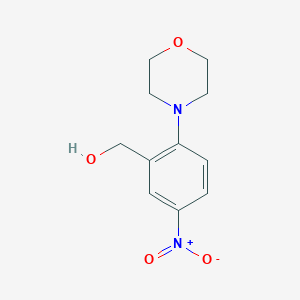
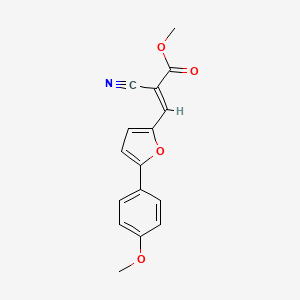
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)
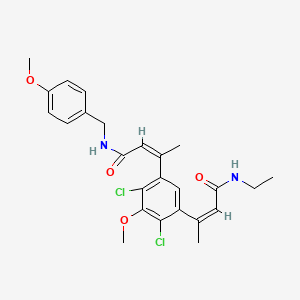
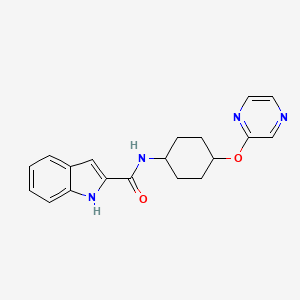
![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)

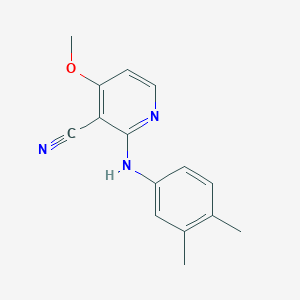
![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
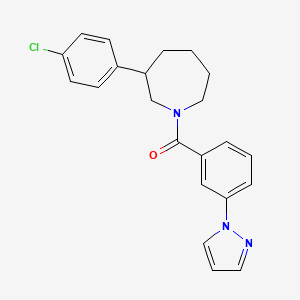
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)

